molecular formula C10H23O3Si2 B579043 (3-Glycidoxypropyl)-1,1,3,3-tetramethyldisiloxane CAS No. 17980-29-9

(3-Glycidoxypropyl)-1,1,3,3-tetramethyldisiloxane

Cat. No.: B579043
CAS No.: 17980-29-9
M. Wt: 247.461
InChI Key: QQBFPDQBRSRCEI-UHFFFAOYSA-N
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Description

(3-Glycidoxypropyl)-1,1,3,3-tetramethyldisiloxane is an organosilicon compound characterized by the presence of a glycidoxypropyl group attached to a disiloxane backbone. This compound is notable for its unique combination of organic and inorganic components, which imparts it with a range of useful properties. It is widely used in various industrial and scientific applications due to its reactivity and compatibility with different materials.

Mechanism of Action

Target of Action

The primary targets of (3-Glycidoxypropyl)-1,1,3,3-tetramethyldisiloxane are glass substrates and various organic compounds. The compound binds well with glass substrates, creating a three-dimensional matrix . It also interacts with organic compounds such as amides, alcohols, thiols, and acids .

Mode of Action

This compound is a bifunctional organosilane with three methoxy groups on one side and an epoxy ring on the other . The methoxy groups bind well with glass substrates, creating a three-dimensional matrix . The epoxy group is reactive with amides, alcohols, thiols, and acids . This compound is highly reactive in water and can be used as a linking agent between the surface of the silica and the polymeric matrix .

Biochemical Pathways

The compound affects the biochemical pathways involved in the formation of a three-dimensional matrix on glass substrates . It also influences the pathways related to the reaction of the epoxy group with amides, alcohols, thiols, and acids .

Pharmacokinetics

Its high reactivity in water suggests that it may have significant absorption, distribution, metabolism, and excretion (adme) properties . The impact of these properties on the compound’s bioavailability is currently unknown.

Result of Action

The action of this compound results in the formation of a three-dimensional matrix on glass substrates . This enhances the dry and wet adhesion of epoxy coatings . It also results in the creation of a reactive surface for one-step and high-density protein immobilization .

Action Environment

The action of this compound is influenced by environmental factors such as the presence of water, which enhances its reactivity . The efficacy and stability of the compound may also be affected by the nature of the glass substrates and the specific organic compounds it interacts with .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3-Glycidoxypropyl)-1,1,3,3-tetramethyldisiloxane typically involves the hydrosilylation reaction of allyl glycidyl ether with 1,1,3,3-tetramethyldisiloxane. This reaction is catalyzed by platinum-based catalysts, such as platinum divinyltetramethyldisiloxane complex. The reaction is carried out under an inert atmosphere, typically at temperatures ranging from 60°C to 80°C, to ensure high yield and purity.

Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves continuous flow reactors to maintain consistent reaction conditions and optimize production efficiency. The use of advanced purification techniques, such as distillation and chromatography, ensures the removal of impurities and the attainment of high-purity product.

Chemical Reactions Analysis

Types of Reactions: (3-Glycidoxypropyl)-1,1,3,3-tetramethyldisiloxane undergoes various chemical reactions, including:

    Epoxy Ring-Opening Reactions: The glycidoxy group can undergo ring-opening reactions with nucleophiles such as amines, alcohols, and thiols, leading to the formation of hydroxyl, amino, or thiol-functionalized products.

    Hydrolysis and Condensation: The siloxane backbone can undergo hydrolysis and condensation reactions, particularly in the presence of moisture, leading to the formation of silanol groups and subsequent cross-linking.

Common Reagents and Conditions:

    Epoxy Ring-Opening: Common reagents include primary and secondary amines, alcohols, and thiols. These reactions are typically carried out at room temperature or slightly elevated temperatures.

    Hydrolysis and Condensation: Acidic or basic catalysts, such as hydrochloric acid or sodium hydroxide, are often used to facilitate these reactions. The reactions are typically conducted at ambient conditions.

Major Products Formed:

    Epoxy Ring-Opening: The major products include hydroxyl, amino, or thiol-functionalized siloxanes.

    Hydrolysis and Condensation: The major products are silanol-functionalized siloxanes and cross-linked siloxane networks.

Scientific Research Applications

(3-Glycidoxypropyl)-1,1,3,3-tetramethyldisiloxane finds extensive use in various scientific research applications, including:

    Chemistry: It is used as a precursor for the synthesis of hybrid organic-inorganic materials, which are employed in coatings, adhesives, and sealants.

    Biology: The compound is used in the functionalization of biomolecules and surfaces for biosensor applications.

    Medicine: It is utilized in the development of drug delivery systems and biomedical devices due to its biocompatibility and reactivity.

    Industry: The compound is employed in the production of high-performance materials, such as silicone elastomers and resins, which are used in electronics, automotive, and construction industries.

Comparison with Similar Compounds

    (3-Glycidoxypropyl)trimethoxysilane: Similar in structure but with three methoxy groups instead of a disiloxane backbone. It is used in similar applications but offers different reactivity and properties.

    (3-Aminopropyl)triethoxysilane: Contains an amino group instead of a glycidoxy group. It is used as a coupling agent and adhesion promoter in different contexts.

    (3-Mercaptopropyl)trimethoxysilane: Contains a thiol group instead of a glycidoxy group. It is used for surface modification and as a cross-linking agent.

Uniqueness: (3-Glycidoxypropyl)-1,1,3,3-tetramethyldisiloxane is unique due to its combination of a glycidoxy group and a disiloxane backbone. This structure imparts it with distinct reactivity and compatibility with various materials, making it a valuable compound in diverse applications.

Properties

InChI

InChI=1S/C10H23O3Si2/c1-14(2)13-15(3,4)7-5-6-11-8-10-9-12-10/h10H,5-9H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQBFPDQBRSRCEI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)O[Si](C)(C)CCCOCC1CO1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H23O3Si2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.46 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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